Superior Quantification Accuracy: SIDA with Eugenol-d3 vs. External Standard Calibration in Fish Tissue
The stable isotope dilution assay (SIDA) method using Eugenol-d3 as an internal standard provided average recoveries of eugenol between 94.7% and 109.8% across different fish and shrimp matrices. In contrast, the external standard calibration method is explicitly noted in the study as being inadequate due to significant and variable matrix effects, preventing accurate quantification without the use of Eugenol-d3 for correction [1].
| Evidence Dimension | Quantification accuracy (spike recovery) |
|---|---|
| Target Compound Data | Average recoveries of 94.7% to 109.8% across three spike levels (10, 50, and 200 μg/kg) in carp, channel catfish, turbot, and shrimp muscle |
| Comparator Or Baseline | External standard calibration method (unlabeled eugenol) |
| Quantified Difference | The external standard method was not suitable for accurate quantification due to matrix effects, whereas the SIDA method with Eugenol-d3 achieved recoveries within an acceptable range. |
| Conditions | SIDA-SPE-GC-MS/MS analysis of eugenol in fish and shrimp muscle tissue |
Why This Matters
This evidence demonstrates that procurement of Eugenol-d3 is essential for achieving validated, quantitative results in complex biological matrices, as the use of unlabeled eugenol leads to unacceptable analytical error.
- [1] Li, J., Liu, H., Wang, C., Yang, J., & Han, G. (2016). Determination of eugenol in fish and shrimp muscle tissue by stable isotope dilution assay and solid-phase extraction coupled gas chromatography–triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 408(24), 6537-6544. https://doi.org/10.1007/s00216-016-9850-z View Source
